molecular formula C6H11ClN4 B1452238 N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride CAS No. 1171195-10-0

N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride

Cat. No. B1452238
M. Wt: 174.63 g/mol
InChI Key: OOSMQQWEMLKQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride” is a chemical compound with the molecular formula C6H11ClN4 . It is a liquid at 20 degrees Celsius and should be stored under inert gas . The compound is air sensitive .


Physical And Chemical Properties Analysis

“N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride” is a liquid at 20 degrees Celsius . It has a molecular weight of 174.63 . The compound should be stored under inert gas and is air sensitive .

Scientific Research Applications

1. Antitubercular Agents

  • Application Summary: This study focused on the synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents .
  • Methods of Application: The researchers synthesized a series of hybrid compounds amalgamating pyrazine and 1,2,4-triazole scaffolds. These compounds were screened in vitro for their efficacy against the Mycobacterium tuberculosis H37Rv strain via the MABA assay .
  • Results: The results revealed that eight compounds manifested noteworthy activity against Mtb, with minimum inhibitory concentration (MIC) values of ≤21.25 μM .

2. Syntheses and Applications of 1,2,3-Triazolo[4,5-b]pyrazin-6-ium

  • Application Summary: This research involved the synthesis of a new compound, 5 H-pyrazolo[1′,2′:1,2][1,2,3]triazolo[4,5-b]pyrazin-6-ium, inner salt, 31, via cyclization with loss of nitrogen after amination of 2-azido-3-chloropyrazine .
  • Methods of Application: The researchers used amination of 2-azido-3-chloropyrazine with either pyrazole or 1,2,4-triazole .
  • Results: The compound was obtained in yields up to 85% .

3. N1-(Pyrimidin-2-yl)ethane-1,2-diamine

  • Application Summary: This compound is used in the synthesis of various chemical products .
  • Methods of Application: The specific methods of application can vary depending on the desired product. Typically, it involves reactions under controlled conditions .
  • Results: The outcomes can vary based on the specific synthesis process and the desired product .

4. Hybrid Compounds Bearing Pyrazine and 1,2,4-Triazole

  • Application Summary: This study focused on the synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents .
  • Methods of Application: The researchers synthesized a series of hybrid compounds amalgamating pyrazine and 1,2,4-triazole scaffolds. These compounds were screened in vitro for their efficacy against the Mycobacterium tuberculosis H37Rv strain via the MABA assay .
  • Results: The results revealed that eight compounds manifested noteworthy activity against Mtb, with minimum inhibitory concentration (MIC) values of ≤21.25 μM .

5. N1-(Pyrimidin-2-yl)ethane-1,2-diamine

  • Application Summary: This compound is used in the synthesis of various chemical products .
  • Methods of Application: The specific methods of application can vary depending on the desired product. Typically, it involves reactions under controlled conditions .
  • Results: The outcomes can vary based on the specific synthesis process and the desired product .

6. 5 H-pyrazolo[1′,2′:1,2][1,2,3]triazolo[4,5-b]pyrazin-6-ium

  • Application Summary: This research involved the synthesis of a new compound, 5 H-pyrazolo[1′,2′:1,2][1,2,3]triazolo[4,5-b]pyrazin-6-ium, inner salt, 31, via cyclization with loss of nitrogen after amination of 2-azido-3-chloropyrazine .
  • Methods of Application: The researchers used amination of 2-azido-3-chloropyrazine with either pyrazole or 1,2,4-triazole .
  • Results: The compound was obtained in yields up to 85% .

Safety And Hazards

“N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride” can cause skin irritation and serious eye irritation . Therefore, it is recommended to wash skin thoroughly after handling, wear protective gloves, eye protection, and face protection . If it comes in contact with skin, wash with plenty of water . If eye irritation persists, get medical advice or attention . If it gets in eyes, rinse cautiously with water for several minutes . Remove contact lenses, if present and easy to do, and continue rinsing . Take off contaminated clothing and wash it before reuse . If skin irritation occurs, get medical advice or attention .

properties

IUPAC Name

N'-pyrazin-2-ylethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c7-1-2-9-6-5-8-3-4-10-6;/h3-5H,1-2,7H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSMQQWEMLKQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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